![molecular formula C18H18N2O2 B4935338 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B4935338.png)
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide
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Overview
Description
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a fluorescent probe that has been widely used as a tool to study protein-protein interactions, enzyme activity, and cell signaling pathways. In
Mechanism of Action
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide works by binding to proteins and changing its fluorescence properties. N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide has a benzoxazole ring that acts as a chromophore, which absorbs light at a specific wavelength and emits light at a longer wavelength. When N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide binds to a protein, the fluorescence properties of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide change, which can be detected using fluorescence spectroscopy. The change in fluorescence properties of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide can be used to determine the binding affinity of the protein to other molecules.
Biochemical and Physiological Effects
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide has been shown to have minimal biochemical and physiological effects on cells and tissues. N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide has been used in vitro and in vivo without causing any significant toxicity or adverse effects. However, the use of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide in living organisms requires further investigation to determine its long-term effects.
Advantages and Limitations for Lab Experiments
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide has several advantages that make it a useful tool for scientific research. N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide is highly sensitive, which allows for the detection of small changes in protein-protein interactions and enzyme activity. N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide is also easy to use and can be applied to a wide range of experimental systems. However, N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide has some limitations, such as its limited photostability, which can affect the accuracy of the results obtained.
Future Directions
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide has great potential for future research in various fields. One potential application of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide is in the development of new drugs and therapies. N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide can be used to screen potential drug candidates by determining their binding affinity to target proteins. N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide can also be used to study the mechanism of action of existing drugs and therapies. In addition, N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide can be used to study the role of protein-protein interactions and enzyme activity in various diseases such as cancer, Alzheimer's disease, and diabetes.
Conclusion
In conclusion, N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide is a fluorescent probe that has been widely used as a tool to study protein-protein interactions, enzyme activity, and cell signaling pathways. N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide has several advantages that make it a useful tool for scientific research, but it also has some limitations. N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide has great potential for future research in various fields, including drug development and disease research.
Synthesis Methods
The synthesis of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 5,6-dimethyl-2-aminobenzoxazole, which is then reacted with 4-bromobenzene-1-carboxylic acid to obtain the intermediate product. The final step involves the reaction of the intermediate product with propanoyl chloride to obtain N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide. The purity of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide has been widely used as a fluorescent probe to study protein-protein interactions, enzyme activity, and cell signaling pathways. N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide has been used to study the binding of proteins to DNA, RNA, and other proteins. N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide has also been used to study the activity of enzymes such as kinases, phosphatases, and proteases. In addition, N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide has been used to study the signaling pathways involved in various cellular processes such as apoptosis, cell division, and differentiation.
properties
IUPAC Name |
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-4-17(21)19-14-7-5-13(6-8-14)18-20-15-9-11(2)12(3)10-16(15)22-18/h5-10H,4H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMMZAYAOZKAQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide |
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